molecular formula C6H9ClN4 B1607345 6-Chloro-n4-ethylpyrimidine-2,4-diamine CAS No. 6316-09-2

6-Chloro-n4-ethylpyrimidine-2,4-diamine

Cat. No. B1607345
CAS RN: 6316-09-2
M. Wt: 172.61 g/mol
InChI Key: BVMACTVHXCMJBD-UHFFFAOYSA-N
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Description

6-Chloro-n4-ethylpyrimidine-2,4-diamine is a chemical compound with the molecular formula C6H9ClN4 . It has an average mass of 172.615 Da and a monoisotopic mass of 172.051575 Da .


Molecular Structure Analysis

The InChI code for 6-Chloro-n4-ethylpyrimidine-2,4-diamine is 1S/C6H9ClN4/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H3,8,9,10,11) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Chloro-n4-ethylpyrimidine-2,4-diamine is a solid at ambient temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Antiviral Activity

Research has indicated that derivatives of pyrimidines, including 6-Chloro-n4-ethylpyrimidine-2,4-diamine, have shown antiviral activity against retroviruses. For instance, 5-substituted 2,4-diaminopyrimidine derivatives have been found to inhibit retrovirus replication in cell cultures significantly, exhibiting potential as antiviral agents. These findings suggest a promising avenue for developing new therapeutic strategies against retroviruses, highlighting the compound's relevance in antiviral research (Hocková et al., 2003).

Catalytic Activity Enhancement

Investigations into the catalytic degradation of atrazine, a pesticide, using TiO2 photocatalysis have included 6-Chloro-n4-ethylpyrimidine-2,4-diamine derivatives. These studies aimed at optimizing the degradation process under various conditions such as catalyst concentration, pH, and temperature. The results contribute to the understanding of photocatalytic degradation mechanisms and the development of more efficient environmental remediation technologies (Parra et al., 2004).

Luminescent Properties

Research on cadmium(II) complexes with derivatives of 6-Chloro-n4-ethylpyrimidine-2,4-diamine has revealed unique luminescent properties. These complexes exhibit fluorescence emissions in both solution and solid states, indicating potential applications in materials science for developing new fluorescent materials. The study highlights the role of the central metal in enhancing the fluorescence of the ligands, pointing to the utility of such compounds in the design of luminescent materials (Fan et al., 2004).

Safety and Hazards

This compound is associated with certain hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with it are H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P261 (avoid breathing dust/fume/gas/mist/vapours/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

properties

IUPAC Name

6-chloro-4-N-ethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-2-9-5-3-4(7)10-6(8)11-5/h3H,2H2,1H3,(H3,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMACTVHXCMJBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30979139
Record name 6-Chloro-N~4~-ethylpyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-n4-ethylpyrimidine-2,4-diamine

CAS RN

6316-09-2
Record name NSC22417
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Chloro-N~4~-ethylpyrimidine-2,4(1H,3H)-diimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30979139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 g of 2-amino-4,6-dichloropyrimidine are suspended in 100 ml of ethanol. 20.8 g of ethylamine are added as 33% solution in water. The reaction mixture is refluxed for 2 hours and is then evaporated to dryness. The precipitate obtained is taken up in 100 ml of water. After 1 hour's stirring, the mixture is filtered on sintered glass. The precipitate is recrystallized from 25 ml of acetonitrile. 8.10 g of 2-amino-4-ethylamino-6-chloropyrimidine are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

In a 50 mL flask under argon were combined 4,6-dichloro-2-pyrimidinamine (0.50 g, 3.05 mmol) and ethylamine (2.0 M in CH3OH) (15.24 mL, 30.5 mmol) and the reaction mixture was stirred at 50° C. for 3 hours. The mixture was cooled to room temperature and concentrated. The resulting yellow solid was dissolved in EtOAc and the solution was washed with water. The organic layer was dried (MgSO4), filtered and concentrated to afford the title compound (368 mg, 69%) as a yellow solid. LC-MS (ES) m/z=173 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15.24 mL
Type
reactant
Reaction Step One
Yield
69%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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